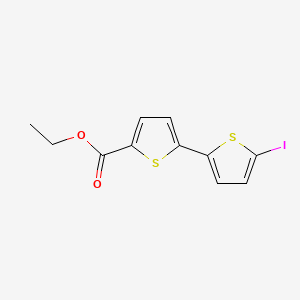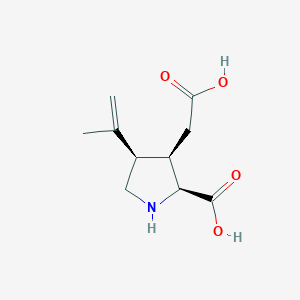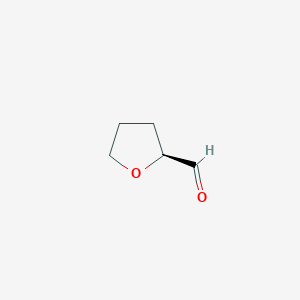
(2S)-tetrahydrofuran-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Tetrahydrofuran-2-carbaldehyde is an organic compound that belongs to the class of tetrahydrofurans It is characterized by a tetrahydrofuran ring with an aldehyde group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-Tetrahydrofuran-2-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of (S)-tetrahydrofuran-2-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Another method involves the ring-opening of (S)-tetrahydrofuran-2-carboxylic acid followed by reduction to form the aldehyde. This process can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Industrial Production Methods
In an industrial setting, (S)-Tetrahydrofuran-2-carbaldehyde can be produced through catalytic processes involving the selective oxidation of tetrahydrofuran derivatives. Catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts are often employed to achieve high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
(S)-Tetrahydrofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form (S)-tetrahydrofuran-2-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to (S)-tetrahydrofuran-2-methanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups. For example, reaction with Grignard reagents can form secondary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: (S)-Tetrahydrofuran-2-carboxylic acid
Reduction: (S)-Tetrahydrofuran-2-methanol
Substitution: Secondary alcohols, various substituted tetrahydrofuran derivatives
Scientific Research Applications
(S)-Tetrahydrofuran-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a building block for the synthesis of biologically active compounds.
Medicine: It serves as a precursor for the development of drugs and therapeutic agents, particularly those targeting neurological and metabolic disorders.
Industry: (S)-Tetrahydrofuran-2-carbaldehyde is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (S)-Tetrahydrofuran-2-carbaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an electrophile, reacting with nucleophilic sites on enzymes and proteins. This interaction can modulate enzyme activity and influence metabolic pathways. Additionally, the aldehyde group can form covalent bonds with amino acids, affecting protein structure and function.
Comparison with Similar Compounds
(S)-Tetrahydrofuran-2-carbaldehyde can be compared with other similar compounds such as:
®-Tetrahydrofuran-2-carbaldehyde: The enantiomer of (S)-Tetrahydrofuran-2-carbaldehyde, which may exhibit different biological activities and reactivity.
Tetrahydrofuran-2-carboxylic acid: The oxidized form of (S)-Tetrahydrofuran-2-carbaldehyde, used in different synthetic applications.
Tetrahydrofuran-2-methanol: The reduced form of (S)-Tetrahydrofuran-2-carbaldehyde, which can be further functionalized for various applications.
The uniqueness of (S)-Tetrahydrofuran-2-carbaldehyde lies in its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C5H8O2 |
|---|---|
Molecular Weight |
100.12 g/mol |
IUPAC Name |
(2S)-oxolane-2-carbaldehyde |
InChI |
InChI=1S/C5H8O2/c6-4-5-2-1-3-7-5/h4-5H,1-3H2/t5-/m0/s1 |
InChI Key |
BBNYLDSWVXSNOQ-YFKPBYRVSA-N |
Isomeric SMILES |
C1C[C@H](OC1)C=O |
Canonical SMILES |
C1CC(OC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



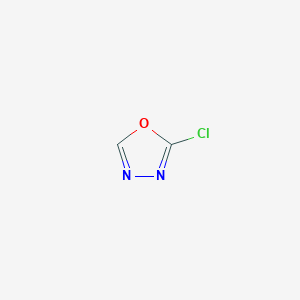

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15249917.png)
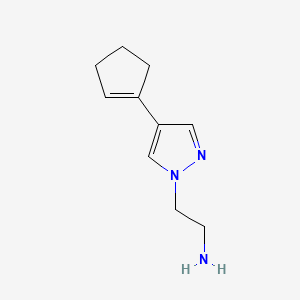
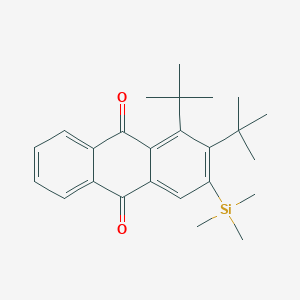
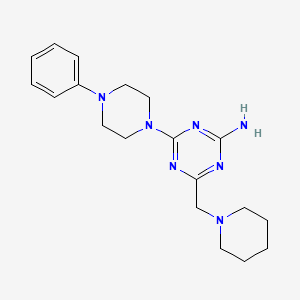
![5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one](/img/structure/B15249952.png)
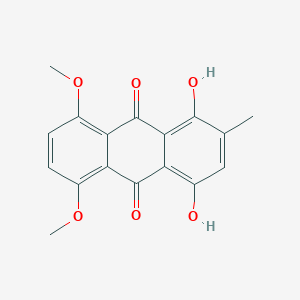
![5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carboxylic acid](/img/structure/B15249963.png)
![[2,2'-Bipyridine]-3,3',6,6'-tetracarboxylic acid](/img/structure/B15249966.png)
![Carbamic acid, N-[(5S)-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B15249967.png)
